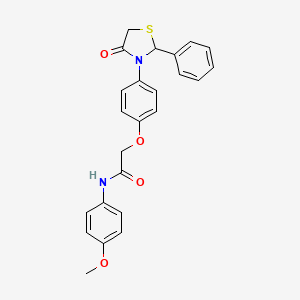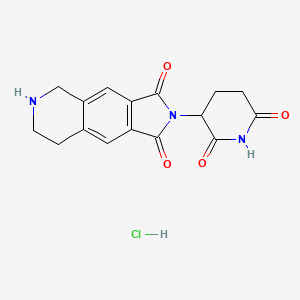
Androgen receptor degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androgen receptor degrader-2 is a novel compound designed to target and degrade androgen receptors. Androgen receptors play a crucial role in the development and progression of certain cancers, particularly prostate cancer. By degrading these receptors, this compound aims to inhibit the growth and proliferation of cancer cells that rely on androgen signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route starts with the preparation of a core scaffold, followed by functionalization to introduce specific groups that enhance the compound’s binding affinity and degradation activity. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Androgen receptor degrader-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound. These intermediates include various substituted aromatic rings and heterocycles that contribute to the compound’s activity .
Applications De Recherche Scientifique
Androgen receptor degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study androgen receptor signaling pathways and their role in cancer progression.
Biology: Employed in cell-based assays to investigate the effects of androgen receptor degradation on cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new drugs targeting androgen receptors and related pathways
Mécanisme D'action
Androgen receptor degrader-2 exerts its effects by binding to the androgen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of E3 ubiquitin ligases, which tag the androgen receptor with ubiquitin molecules, marking it for degradation by the proteasome. By reducing the levels of androgen receptors, this compound effectively inhibits androgen signaling and the growth of androgen-dependent cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits androgen receptor signaling but does not promote receptor degradation.
Bicalutamide: Another androgen receptor antagonist with a similar mechanism of action to enzalutamide.
ARV-110: A proteolysis-targeting chimera (PROTAC) that also promotes androgen receptor degradation but through a different mechanism .
Uniqueness
Androgen receptor degrader-2 is unique in its dual mechanism of action, combining both antagonism and degradation of the androgen receptor. This dual approach enhances its efficacy in inhibiting androgen signaling and overcoming resistance mechanisms that may arise with other treatments .
Propriétés
Formule moléculaire |
C16H16ClN3O4 |
|---|---|
Poids moléculaire |
349.77 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H |
Clé InChI |
SJPPLXLJZHLCNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


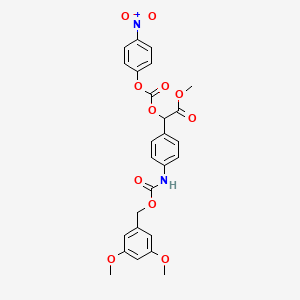
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)

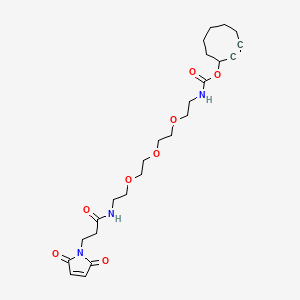
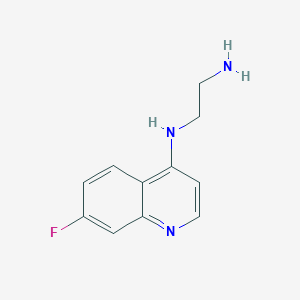
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
